5,6-Dichlor-2,3-dihydro-1H-inden-1-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

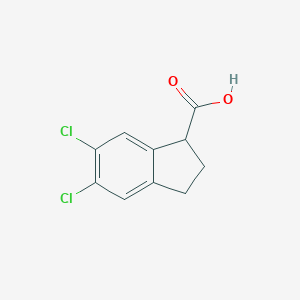

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a carboxylic acid group at the 1st position, and a dihydroindene structure. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a range of biochemical pathways .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.06 (iLOGP), 2.92 (XLOGP3), 3.12 (WLOGP), 2.84 (MLOGP), and 4.0 (SILICOS-IT), with a consensus Log Po/w of 2.99 .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the compound is soluble, with a log s (esol) of -33, indicating that it can be moderately soluble in certain environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6-dichloro-1-indanone.

Reduction: The 5,6-dichloro-1-indanone is then reduced to 5,6-dichloro-2,3-dihydro-1H-indene-1-ol using a reducing agent such as sodium borohydride.

Oxidation: The resulting alcohol is oxidized to 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include toluene, ethanol, and acetic acid.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted indene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,6-Dichloro-2,3-dihydro-1H-indene-1-one

- 5,6-Dichloro-2,3-dihydro-1H-indene-1-ol

- 5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid (DCI) is an organic compound recognized for its distinctive chemical structure and potential biological activities. This article delves into its biological properties, synthesis, and applications based on existing research findings.

Chemical Structure and Properties

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol. Its structure includes two chlorine atoms at the 5th and 6th positions of the indene ring, along with a carboxylic acid functional group. This unique substitution pattern contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2O2 |

| Molecular Weight | 231.08 g/mol |

| Melting Point | 145-147 °C |

| Density | 1.493 g/cm³ |

| Boiling Point | 378.1 °C (predicted) |

Antimicrobial Properties

Research indicates that DCI exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers demonstrated that DCI showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that DCI could serve as a potential antimicrobial agent.

Anticancer Activity

DCI has also been explored for its anticancer properties. In vitro studies have shown that DCI can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways.

A notable case study involved treating HeLa cells with varying concentrations of DCI, leading to a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Interaction with Biological Molecules

Preliminary studies suggest that DCI may interact with specific proteins or enzymes, potentially influencing their activity. This interaction could be pivotal in understanding its mechanism of action in biological systems. Further research is necessary to elucidate these interactions fully.

Synthesis Methods

The synthesis of DCI typically involves several steps starting from 5,6-dichloro-1-indanone:

- Reduction : The starting material is reduced to form DCI using sodium borohydride.

- Oxidation : The resulting alcohol is oxidized using potassium permanganate or chromium trioxide.

This multi-step synthesis highlights the compound's complexity and the necessity for precise reaction conditions to achieve high yields.

Applications in Research and Industry

DCI's unique chemical properties make it valuable across various fields:

- Pharmaceuticals : Investigated for potential use in drug development due to its biological activities.

- Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.

- Material Science : Utilized in producing specialty chemicals owing to its reactivity.

Eigenschaften

IUPAC Name |

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDAXQBLNOXDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.